3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile

Descripción general

Descripción

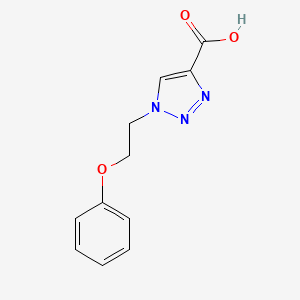

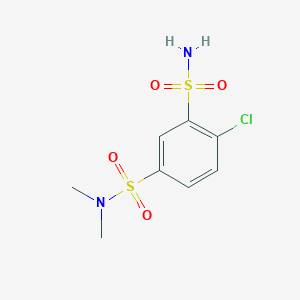

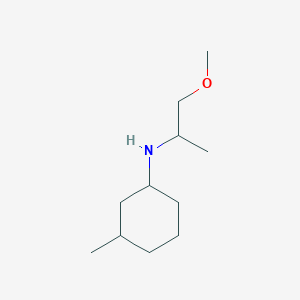

“3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile” is a chemical compound with the formula C9H14N2 . It is a building block used in chemical synthesis .

Molecular Structure Analysis

The InChI code for “3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile” is 1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 . This indicates that the compound contains a tetrahydropyridine ring with a methyl group at the 1-position and a propanenitrile group at the 3-position.Physical And Chemical Properties Analysis

“3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile” is a liquid at room temperature . It has a molecular weight of 150.22 .Aplicaciones Científicas De Investigación

Supramolecular Structures

- Research has shown the formation of supramolecular structures through hydrogen bonds in related cyanoethyl and cyanopropyl derivatives of thymine. These structures are influenced by steric hindrance from cyanoalkyl substituents (Borowiak, Dutkiewicz, & Spychała, 2007).

Organic Synthesis and Catalysis

- Studies on the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes have been conducted, which is relevant to the synthesis of related compounds (Bacchi et al., 2005).

- The microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives and their anticancer activity has been explored, utilizing related propanenitrile compounds (Hadiyal et al., 2020).

Stereochemistry and Medicinal Chemistry

- The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of a fluoroquinolone antibiotic, has been developed (Lall et al., 2012).

- Research on bioisosteres of arecoline, focusing on tetrahydropyridyl-substituted derivatives and their muscarinic activity, contributes to understanding the medicinal potential of similar structures (Moltzen et al., 1994).

Synthesis of Anti-Inflammatory Agents

- A study on the synthesis of novel anti-inflammatory agents involving 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines highlights the potential of related compounds in this field (Chowdhury et al., 2008).

Oxidation Reactions and Structural Analysis

- Oxidation reactions of azines, including the synthesis and structural analysis of 3-Hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, provide insights into the chemical behavior of similar compounds (Soldatenkov et al., 2003).

Antimicrobial Activity

- The synthesis of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for antimicrobial activities demonstrate the potential of related compounds in antimicrobial applications (Behbehani et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds, such as tetrahydropyridines, have been found to interact with dopamine d2 and serotonin 5-ht1a and 5-ht2a receptors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, potentially causing changes in receptor activity .

Biochemical Pathways

Related compounds have been shown to influence pathways involving dopamine and serotonin, which play crucial roles in mood regulation and motor control .

Pharmacokinetics

The compound’s physical form is reported to be a liquid , which may influence its bioavailability.

Result of Action

Based on the known effects of similar compounds, it may influence neuronal activity by modulating receptor function .

Propiedades

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11-7-4-9(5-8-11)3-2-6-10/h4H,2-3,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRSNJTUMIUJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1462030.png)

amine](/img/structure/B1462035.png)

![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)

![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)

![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)

![N-[(2,6-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462050.png)